3-hydroxyoct-7-enoic acid

PHA polymer synthesis Unsaturated polyesters Pseudomonas oleovorans

Select 3-hydroxyoct-7-enoic acid (CAS 120676-01-9) when research demands a polymerizable hydroxy fatty acid monomer or a structurally distinct probe for GPR109B SAR studies. Its terminal C7 alkene enables thiol-ene click chemistry and crosslinking, functional capabilities absent in saturated 3-hydroxyoctanoic acid. The unsaturated scaffold also alters membrane partitioning kinetics and β-oxidation enzyme recognition. For applications in functionalized mcl-PHA biosynthesis or chiral flavor analytical standards, specify this unsaturated variant. Available in ≥98% purity with global shipping.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 120676-01-9
Cat. No. B046341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyoct-7-enoic acid
CAS120676-01-9
Synonyms3-HXOA
3-hydroxy-7-octenoic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC=CCCCC(CC(=O)O)O
InChIInChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11)
InChIKeyQYQFJLBAOZQKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyoct-7-enoic Acid (CAS 120676-01-9): Supplier Technical Baseline and Structural Identity


3-Hydroxyoct-7-enoic acid (CAS 120676-01-9), also referred to as 3-hydroxy-7-octenoic acid or 3-HXOA, is an unsaturated medium-chain hydroxy fatty acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . The compound contains a terminal alkene at C7 and a secondary hydroxyl group at C3, classifying it as both a monounsaturated fatty acid and a hydroxy acid [1]. It is indexed in MeSH under these classifications and has a primary reference source in the International Journal of Biological Macromolecules (1990) [1]. Predicted physicochemical properties include a boiling point of 310.6 °C (at 760 mmHg), a density of 1.067 g/cm³, and an estimated LogP of 1.36 .

Why Saturated 3-Hydroxyoctanoic Acid (3-OH-C8) Cannot Substitute for 3-Hydroxyoct-7-enoic Acid in Specialized Research


While structurally similar saturated 3-hydroxyalkanoic acids—particularly (R)-3-hydroxyoctanoic acid (3-OH-C8, CAS 14292-27-4)—are commercially available and biologically well-characterized as endogenous GPR109B agonists [1], the terminal C7-C8 unsaturation in 3-hydroxyoct-7-enoic acid confers distinct chemical and biological properties that prevent functional substitution. The alkene moiety introduces a site for covalent functionalization (e.g., crosslinking, thiol-ene click chemistry) that is absent in saturated analogs [2]. Furthermore, chain unsaturation in 3-hydroxyalkanoic acids alters membrane partitioning behavior and recognition by β-oxidation enzymes, potentially shifting metabolic fate and receptor selectivity profiles relative to the fully saturated form [3]. Procurement selection therefore requires explicit specification of the unsaturated variant when experimental objectives demand a polymerizable monomer, a distinct lipophilicity profile, or a modified endogenous signaling probe.

Quantitative Comparative Evidence: 3-Hydroxyoct-7-enoic Acid Differentiation from Saturated and Positional Analogs


Terminal Alkene Differentiates This Monomer from 3-Hydroxy-6-octenoic Acid in Pseudomonas PHA Biosynthesis

In PHA biosynthesis studies using Pseudomonas oleovorans, 3-hydroxyoct-7-enoic acid supports the production of poly-3-hydroxyalkanoates (PHAs) bearing terminal alkene substituents, enabling subsequent polymer functionalization. When P. oleovorans was grown with 3-hydroxy-6-octenoic acid versus 3-hydroxy-7-octenoic acid as the sole carbon source, both monomers were incorporated; however, the terminal alkene position dictates the spatial availability of the double bond for post-polymerization modification [1]. This positional specificity is critical for applications requiring crosslinking at the chain terminus rather than at internal positions.

PHA polymer synthesis Unsaturated polyesters Pseudomonas oleovorans

Saturated 3-Hydroxyoctanoic Acid Is the Preferred Endogenous GPR109B Agonist, Defining Complementary Research Roles

The saturated analog (R)-3-hydroxyoctanoic acid (3-OH-C8) functions as the primary endogenous agonist of the orphan G-protein coupled receptor GPR109B (HCA3), mediating anti-lipolytic effects in human adipocytes. In contrast, 3-hydroxyoct-7-enoic acid, bearing C7-C8 unsaturation, is not the endogenous ligand [1]. This difference creates distinct experimental utility: saturated 3-OH-C8 serves as a positive control for studying endogenous GPR109B signaling, whereas the unsaturated variant 3-hydroxyoct-7-enoic acid is more appropriately positioned as a tool compound for investigating how β-oxidation intermediate structural variation (i.e., unsaturation) modulates receptor recognition and metabolic signaling pathways.

GPR109B HCA3 receptor Lipolysis

Unsaturation Alters Lipophilicity Relative to Saturated 3-Hydroxyoctanoic Acid

The terminal alkene in 3-hydroxyoct-7-enoic acid reduces molecular lipophilicity compared to its fully saturated counterpart. The predicted LogP (octanol-water partition coefficient) for 3-hydroxyoct-7-enoic acid is 1.36 (EPISuite estimate), whereas saturated 3-hydroxyoctanoic acid has a predicted LogP of approximately 1.6-1.8 . This 0.2-0.4 log unit difference in LogP corresponds to a measurable difference in membrane permeability and partitioning behavior, which may affect compound distribution in cellular assays and in vivo models.

LogP Lipophilicity Membrane partitioning

Unsaturation Introduces a Chemically Addressable Handle Absent in Saturated Analogs

The terminal C7-C8 double bond in 3-hydroxyoct-7-enoic acid provides a reactive site for thiol-ene click chemistry, radical-initiated polymerization, and other alkene-specific transformations. Saturated 3-hydroxyoctanoic acid lacks this functional handle entirely, rendering it inert to these reactions. The presence of the terminal alkene has been exploited in PHA biosynthesis studies where the resulting unsaturated polymer can undergo epoxidation, crosslinking, or grafting of functional moieties [1].

Click chemistry Thiol-ene reaction Polymer functionalization

Recommended Research and Industrial Use Cases for 3-Hydroxyoct-7-enoic Acid (CAS 120676-01-9)


PHA Monomer for Biosynthesis of Functionalizable Polyesters

3-Hydroxyoct-7-enoic acid serves as a specific monomeric precursor in the microbial biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) bearing terminal alkene side chains. Pseudomonas oleovorans incorporates this monomer under nutrient-limiting conditions to produce unsaturated polyesters that can undergo subsequent epoxidation, crosslinking, or grafting of functional groups—a capability not afforded by saturated 3-hydroxyoctanoic acid [1].

Structural Probe for Investigating β-Oxidation Intermediate Receptor Selectivity

While saturated 3-hydroxyoctanoic acid is the confirmed endogenous agonist for GPR109B (HCA3) mediating anti-lipolytic signaling, 3-hydroxyoct-7-enoic acid offers a structurally distinct probe for structure-activity relationship (SAR) studies [2]. Researchers investigating how unsaturation in the β-oxidation intermediate scaffold modulates receptor recognition, signaling bias, or metabolic stability should select the unsaturated variant to complement data obtained with the saturated endogenous ligand.

Natural Product Reference Standard for Fruit-Derived Hydroxyoctenoates

Ethyl (R)-3-hydroxyoctenoate derivatives have been identified in pear and apple fruits with enantiomeric excesses greater than 99% [3]. 3-Hydroxyoct-7-enoic acid and its esters serve as reference standards for validating analytical methods—including multidimensional gas chromatography with chiral stationary phases—used to determine the absolute configuration and enantiopurity of fruit-derived hydroxyoctenoate flavor and aroma compounds.

Lipophilicity-Modified Lipid Probe for Membrane Partitioning Studies

With a predicted LogP of 1.36, 3-hydroxyoct-7-enoic acid exhibits reduced lipophilicity compared to its saturated analog (predicted LogP ~1.6-1.8) . This difference in LogP translates to altered membrane partitioning kinetics and subcellular distribution. The compound is therefore suited for comparative biophysical studies examining how unsaturation in medium-chain hydroxy fatty acids affects membrane interaction, passive diffusion, and apparent cellular potency in mammalian cell assays.

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